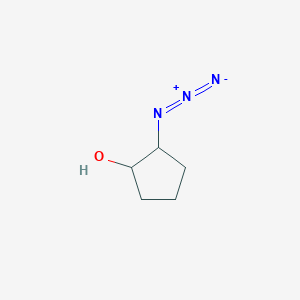
4-Methyl-2-nitropyridin-3-ol
Übersicht
Beschreibung
“4-Methyl-2-nitropyridin-3-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other names such as “2-methyl-4-nitropyridin-3-ol”, “3-hydroxy-2-methyl-4-nitropyridine”, and "MFCD18802601" . The molecular weight of this compound is 154.12 g/mol .
Synthesis Analysis
The synthesis of nitropyridines, which includes “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3 . The Canonical SMILES representation is: CC1=NC=CC(=C1O)N+[O-] .Chemical Reactions Analysis
The reaction mechanism of nitropyridines involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.12 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area is 78.9 Ų . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 154.03784206 g/mol .Wissenschaftliche Forschungsanwendungen
Vibrational Spectral Studies and Conformational Stability
4-Methyl-2-nitropyridin-3-ol has been studied for its conformational stability and vibrational spectral properties. Using density functional theory, researchers have conducted vibrational analyses through infrared absorption and Raman spectroscopy. This research provides insights into molecular stability and bond strength, offering valuable information about the molecule's size, shape, and chemical reactivity site (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probes Development
The compound has been utilized in the development of fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This research is significant for practical applications in detecting trace amounts of these metals in water samples or biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Nonlinear Optics Characterization
The nonlinear optical properties of this compound, particularly for second-harmonic generation, have been a subject of interest. Researchers have grown single crystals and studied their nonlinear optical performance in relation to their crystalline quality, contributing to the field of photonics and optical materials (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).
Drug Solubility Enhancement
In the pharmaceutical domain, this compound has been used in a novel template protocol for forming salts of poorly soluble compounds, enhancing drug solubility. This is crucial for improving the efficacy of drugs with low water solubility (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
Molecular and Crystal Structure Analysis
The compound's molecular and crystal structures have been determined using X-ray studies and vibrational spectroscopy. These analyses provide deep insights into the structural and molecular properties of the compound, which are essential for its application in various scientific fields (Bryndal et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 2-Nitropyridin-3-ol, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Eigenschaften
IUPAC Name |
4-methyl-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBQJMOZNXKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552082 | |
| Record name | 4-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-89-9 | |
| Record name | 4-Methyl-2-nitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)


![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)









